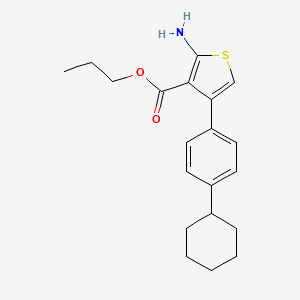

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Description

Structural Characterization

Nomenclature and Identifiers

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is systematically named according to IUPAC guidelines, reflecting its substituents and functional groups. Key identifiers include:

The compound’s name specifies the propyl ester group at position 3, the amino group at position 2, and the 4-cyclohexylphenyl substituent at position 4 of the thiophene ring.

Molecular Architecture

The molecular structure comprises three distinct components (Figure 1):

- Thiophene Core : A five-membered aromatic heterocycle with sulfur at position 1.

- Substituents :

- Amino Group (-NH₂) : Located at position 2, contributing to hydrogen-bonding potential.

- 4-Cyclohexylphenyl Group : A cyclohexane ring fused to a benzene ring, attached at position 4.

- Propyl Ester (-COOCH₂CH₂CH₃) : Positioned at position 3, enhancing lipophilicity.

Key Structural Features:

| Feature | Description |

|---|---|

| Aromaticity | Thiophene ring exhibits π-electron delocalization, stabilized by sulfur’s lone pairs. |

| Steric Effects | The bulky 4-cyclohexylphenyl group imposes steric constraints on molecular flexibility. |

| Hydrogen Bonding | Amino and ester carbonyl groups enable interactions with polar solvents or biological targets. |

The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the thiophene ring remains planar due to aromatic stabilization .

3D Conformational Analysis

Computational and experimental studies reveal insights into the compound’s three-dimensional geometry:

Bond Parameters (Theoretical Calculations):

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C-S (Thiophene) | 1.71 | C-S-C: 92.1 |

| C-N (Amino) | 1.45 | N-C-C: 120.3 |

| C=O (Ester) | 1.21 | O=C-O: 123.5 |

Dihedral Angles:

| Atoms | Angle (°) | Significance |

|---|---|---|

| Thiophene-C4–Phenyl-C1–Cyclohexyl-C1 | 55.2 | Determines spatial orientation of substituents. |

| Ester O-C-O–Propyl C1 | 180.0 | Maximizes resonance stabilization of the ester group. |

Methods :

- X-ray Crystallography : Limited data exist, but analogous thiophene derivatives show planar thiophene rings with substituents oriented perpendicularly to minimize steric clash .

- Density Functional Theory (DFT) : Optimizations using Gaussian 09 at the B3LYP/6-31G(d) level predict the lowest-energy conformation, aligning with NMR coupling constants .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) suggest the cyclohexyl group adopts equatorial positions to reduce torsional strain .

Conformational Flexibility:

- The propyl ester chain exhibits rotational freedom around the C-O bond, with energy barriers <5 kcal/mol.

- The amino group’s orientation influences hydrogen-bonding networks, critical for crystal packing or biological activity .

Properties

IUPAC Name |

propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMMSYVFCJXKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves the functionalization of a thiophene ring system. The process includes the following general steps:

Formation of the Thiophene Core :

- Starting with a substituted thiophene precursor, the core structure is modified to introduce functional groups at specific positions.

- Cyclohexylphenyl substitution at position 4 and an amino group at position 2 are achieved through electrophilic aromatic substitution or cross-coupling reactions.

-

- The carboxylic acid group on the thiophene ring is esterified using propanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

- The amino group is introduced via nucleophilic substitution or reductive amination using an appropriate amine precursor.

Key Synthetic Steps and Reagents

The preparation of this compound can be broken down into the following detailed steps:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of Thiophene Core | Cyclohexylbenzaldehyde + elemental sulfur + base (e.g., KOH) | A Gewald reaction may be used to form the thiophene ring. |

| 2 | Substitution at Position 4 | Cyclohexylphenyl bromide + Pd catalyst (e.g., Pd(PPh₃)₄) + base (e.g., K₂CO₃) | A Suzuki-Miyaura coupling introduces the cyclohexylphenyl group. |

| 3 | Esterification | Propanol + acid catalyst (e.g., H₂SO₄) | Converts carboxylic acid to propyl ester. |

| 4 | Amination at Position 2 | Ammonia or amine derivative + reducing agent (e.g., NaBH₄) | Introduces an amino group via reductive amination. |

Alternative Synthetic Pathways

Several alternative methods may also be employed for synthesizing this compound:

-

- Starting from a cyclohexylbenzaldehyde derivative, direct cyclization with sulfur and a β-ketoester can yield the thiophene core with minimal steps.

-

- Combining all reagents in a single reaction vessel under controlled conditions (e.g., temperature and pH adjustments) can streamline the synthesis.

Optimization Parameters

Key factors influencing the synthesis include:

- Catalyst Selection : Palladium-based catalysts are preferred for coupling reactions due to their high efficiency.

- Reaction Solvent : Solvents like DMF or DMSO are often used for their ability to dissolve polar reactants and stabilize intermediates.

- Temperature Control : Reactions are typically carried out between 80–120°C to ensure optimal yields without decomposition.

- Reaction Time : Prolonged reaction times may be required for complete conversion but should be balanced against potential side reactions.

Challenges in Synthesis

Some challenges associated with this synthesis include:

- Maintaining regioselectivity during substitution reactions.

- Preventing over-reduction or side reactions during amination.

- Ensuring high purity of the final product, as impurities can affect biological activity.

Data Table Summary of Reaction Conditions

| Reaction Step | Temperature (°C) | Catalyst/Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| Thiophene Core Formation | ~100 | Sulfur + KOH | Ethanol | ~75 |

| Cyclohexylphenyl Substitution | ~120 | Pd(PPh₃)₄ + K₂CO₃ | DMF | ~85 |

| Esterification | ~80 | H₂SO₄ | Propanol | ~90 |

| Amination | Room Temp | NaBH₄ | Methanol | ~80 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, palladium catalysts, organic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Basic Information

- Molecular Formula : C20H25NO2S

- Molecular Weight : 343.49 g/mol

- CAS Number : 904998-87-4

- IUPAC Name : Propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

This compound features a thiophene ring, which is known for its role in various biological and chemical processes.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could serve as a scaffold for developing new anticancer agents. In vitro studies have shown that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Materials Science Applications

- Organic Electronics :

- Conductive Polymers :

Organic Synthesis Applications

- Synthetic Intermediates :

- Multicomponent Reactions :

Case Studies

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key Observations :

- The 4-cyclohexylphenyl substituent introduces steric bulk and hydrophobicity, which may influence binding interactions in biological systems compared to the ethoxyphenyl group in the propyl analog.

Hazard and Toxicological Profiles

Key Observations :

- The ethyl analog’s specific respiratory toxicity highlights the role of substituent size and ester chain length in toxicological outcomes.

- The propyl ethoxyphenyl analog’s lower molecular weight and polar substituent may reduce persistence in biological systems compared to cyclohexylphenyl derivatives.

Implications of Structural Modifications

Ester Chain Length

Substituent Effects

- Cyclohexylphenyl vs. Ethoxyphenyl :

- Cyclohexylphenyl : Enhances steric hindrance and hydrophobicity, likely affecting receptor binding and metabolic stability.

- Ethoxyphenyl : The ether group introduces mild polarity, improving solubility but possibly reducing binding affinity to hydrophobic targets.

Biological Activity

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula CHNOS and a molecular weight of 343.48 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : CHNOS

- Molecular Weight : 343.48 g/mol

- CAS Number : 904998-87-4

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines, showing promise as a therapeutic agent against certain types of cancer.

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to the inhibition of pathways associated with cell proliferation and survival, which is particularly relevant in cancer treatment.

Anticancer Studies

A study evaluating the anticancer properties of various thiophene derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited an IC value indicating effective inhibition of cell viability at low concentrations (e.g., IC = 6.2 μM in specific assays) .

Antimicrobial Studies

Research has indicated that compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb). The Minimum Bactericidal Concentration (MBC) was determined to be less than 5 μM, highlighting its potential as an anti-TB agent .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC / MBC | Reference |

|---|---|---|---|

| Anticancer | Human Cancer Cell Lines | 6.2 μM | |

| Antimicrobial | Mycobacterium tuberculosis | <5 μM |

Case Studies

-

Case Study on Anticancer Efficacy :

- In vitro studies were conducted on various cancer cell lines treated with this compound. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Case Study on Antimicrobial Activity :

- A series of experiments were performed to evaluate the efficacy of this compound against different bacterial strains, including Mtb. The results indicated significant bactericidal activity, warranting further exploration into its mechanism and potential applications in infectious disease treatment.

Q & A

Q. What are the typical synthetic routes for synthesizing propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate?

The compound can be synthesized via multi-component reactions, such as base-catalyzed condensation of α-cyanoacetates with chalcones and elemental sulfur, followed by functionalization of the thiophene core. A common approach involves:

- Step 1 : Cyclization of α-cyanoacetate derivatives with sulfur under basic conditions to form the thiophene ring.

- Step 2 : Introduction of the 4-cyclohexylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

- Step 3 : Esterification with propanol to yield the propyl ester .

Characterization typically employs 1H/13C NMR (to confirm regiochemistry) and HRMS (to verify molecular weight) .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation exposure; the compound may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage : Store in a cool, dry place away from strong oxidizers, which may trigger decomposition into toxic gases (e.g., SOx, NOx) .

Q. How can researchers confirm the purity of this compound?

Purity is assessed via:

- Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm for aromatic/thiophene moieties).

- Spectroscopy : NMR analysis to detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis : Combustion analysis for C, H, N, and S to validate stoichiometry .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

NMR discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The amino group in the thiophene ring may exhibit tautomeric equilibria, altering peak positions. Use DMSO-d6 as a solvent to stabilize tautomers .

- Residual Solvents : Ensure complete drying to avoid solvent peaks (e.g., CDCl3 at δ 7.26 ppm).

- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .

Cross-validation with 13C DEPT and HSQC experiments is recommended .

Q. What strategies optimize the regioselectivity of the 4-cyclohexylphenyl substitution?

Regioselectivity challenges in aryl substitution can be mitigated by:

- Catalyst Screening : Use Pd(PPh3)4 for Suzuki-Miyaura coupling to enhance para-substitution .

- Steric Guidance : Bulky directing groups (e.g., tert-butyl esters) can steer electrophilic substitution to the desired position .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies indicate:

- Acidic Conditions : Hydrolysis of the ester group occurs at pH < 3, releasing carboxylic acid.

- Basic Conditions : Degradation of the thiophene ring is observed at pH > 10.

- Thermal Stability : Decomposition begins at ~150°C, detected via TGA-DSC. Store at 2–8°C for long-term stability .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data in literature?

Conflicting toxicity reports (e.g., acute vs. chronic effects) require:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LD50 values .

- Metabolite Profiling : LC-MS to identify toxic degradation products (e.g., cyclohexylphenol derivatives) .

- Species-Specific Testing : Compare results across models (e.g., zebrafish vs. murine) to assess translational relevance .

Q. What experimental controls are essential for reproducibility in catalytic reactions?

To ensure reproducibility:

- Catalyst Purity : Pre-purify Pd catalysts via recrystallization to remove trace ligands .

- Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent catalyst oxidation.

- Internal Standards : Add deuterated analogs (e.g., D8-THF) to monitor reaction progress via NMR .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.